1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone

Lipophilicity Drug-likeness Membrane permeability

This 4-acetyl-5-aminoimidazole delivers a TPSA of 60.9 and XLogP3 of 0.2, placing it inside the CNS drug-like window (TPSA <70; 0 < logP <5)—unlike the 4-carboxamide analog (TPSA 86.9, logP -0.6). The reactive acetyl group enables direct reductive amination, oxime ligation, and Wittig olefination—saving one synthetic step per analog. Procure this scaffold to accelerate kinase inhibitor, NNRTI, and streptimidazole analog programs where passive permeability and rapid SAR exploration are critical.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B12829124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N(C=N1)C)N
InChIInChI=1S/C6H9N3O/c1-4(10)5-6(7)9(2)3-8-5/h3H,7H2,1-2H3
InChIKeyWHNBKDCUBGTCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone – A Unique N-Methyl-4-Acetyl-5-aminoimidazole Building Block for Medicinal Chemistry and Purine Scaffold Assembly


1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone (CAS 55779-70-9; molecular formula C₆H₉N₃O; MW 139.16 g/mol) is a densely functionalized, small-molecule heterocycle that combines an electron-rich 5-aminoimidazole nucleus with a reactive 4-acetyl moiety and an N1-methyl cap . This substitution pattern distinguishes it from the more extensively studied 5-aminoimidazole-4-carboxamide (AICA) and 4-carboxylic acid derivatives that dominate the purine biosynthesis literature . The compound serves as a key intermediate in the assembly of kinase-targeted libraries, non-nucleoside reverse transcriptase inhibitor (NNRTI) scaffolds, and 4-substituted aminoimidazole natural product analogs, where the acetyl group provides a synthetic entry point not available in carboxyl-substituted congeners .

Why Generic Substitution to 5-Aminoimidazole-4-Carboxamide or 4-Carboxylic Acid Analogs Fails – Physicochemical Differentiation of 1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone


The 4-acetyl substituent in 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone imparts a distinct lipophilicity-hydrophilicity balance, hydrogen-bonding capacity, and synthetic reactivity profile that cannot be replicated by the corresponding 4-carboxamide (CAS 21343-04-4) or 4-carboxylic acid (CAS 112277-40-4) derivatives . The acetyl group reduces the topological polar surface area (TPSA) by 26.0 Ų compared to the carboxamide analog and lowers the hydrogen-bond donor count from 2 to 1, which collectively predict superior passive membrane permeability in cellular assays . Furthermore, the ketone carbonyl provides a unique synthetic handle—enabling reductive amination, oxime ligation, and Wittig olefination—that is absent in the amide- and acid-congeners, making the ethanone the preferred entry point for diversity-oriented synthesis of 4-alkylaminoimidazole libraries . Substituting the acetyl compound with a carboxamide or acid analog will alter both the physicochemical trajectory and the downstream derivatization pathway, often leading to different biological outcomes or synthetic dead-ends.

Quantitative Differential Evidence for 1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone vs. Closest 4-Substituted Aminoimidazole Analogs


LogP Advantage: Enhanced Lipophilicity Compared to 5-Amino-1-methyl-1H-imidazole-4-carboxamide

The target compound exhibits a computed XLogP3 value of 0.2, which is 0.8 log units higher (i.e., ~6.3-fold more lipophilic) than the 4-carboxamide analog (XLogP3 = -0.6) . This shift from a negative to a positive logP crosses a critical threshold for blood-brain barrier penetration and passive intestinal absorption, where compounds with logP > 0 are generally favored over those with negative values . The 4-carboxylic acid analog (XLogP3 = 0.1) is closer to the target, but still 0.1 log units lower and carries an additional ionizable proton, introducing pH-dependent solubility complications not present in the neutral acetyl compound .

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Reduction: TPSA Decreased by 26 Ų Relative to 4-Carboxamide Analog

The topological polar surface area (TPSA) of the target compound is 60.9 Ų, which is 26.0 Ų lower than that of 5-amino-1-methyl-1H-imidazole-4-carboxamide (TPSA = 86.9 Ų) and 20.2 Ų lower than the 4-carboxylic acid analog (TPSA = 81.1 Ų) . TPSA is a well-validated predictor of oral bioavailability and CNS penetration, with compounds having TPSA < 140 Ų typically showing good oral absorption and those with TPSA < 60–70 Ų often exhibiting significant brain penetration . At 60.9 Ų, the target compound sits near the CNS-favorable boundary, whereas the carboxamide (86.9 Ų) and acid (81.1 Ų) are positioned in a range that may limit passive brain uptake without active transport.

Polar surface area CNS penetration Oral bioavailability

H-Bond Donor Count: One versus Two Donors Drives Distinct Solubility-Performance Trade-Offs

1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone has a hydrogen-bond donor (HBD) count of 1 (the 5-NH₂ group), whereas both the 4-carboxamide and 4-carboxylic acid analogs carry HBD = 2 (5-NH₂ + CONH₂ or 5-NH₂ + COOH) . The HBD count is a primary determinant of passive membrane permeation: increasing HBD by one unit typically reduces permeability by approximately 2- to 10-fold in Caco-2 and PAMPA models . The acetyl derivative therefore offers a superior permeability baseline without sacrificing the sole amino group required for target hydrogen-bonding interactions in kinase and reverse transcriptase active sites.

Hydrogen bond donor Solubility Permeability Lipinski's Rule of Five

Synthetic-Differentiation: Acetyl Carbonyl as a Versatile Ketone Handle Absent in Carboxyl-Derived Analogs

The 4-acetyl group enables chemoselective transformations—including reductive amination with primary/secondary amines, oxime/hydrazone formation, and α-halogenation—that are not accessible with the 4-carboxamide (CAS 21343-04-4) or 4-carboxylic acid (CAS 112277-40-4) analogs . This is directly evidenced by the Warner-Lambert patent family (e.g., US 4,117,229 and related filings), which describes catalytic hydrogenation of 2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone derivatives specifically as a route to bioactive aminoimidazolyl ethanones, underscoring the synthetic centrality of the ketone group that the carboxyl-derived analogs cannot provide . In contrast, 4-carboxamide/acid intermediates require prior activation (e.g., amide coupling with HATU/EDC or acid chloride formation) for further diversification, adding at least one synthetic step and associated cost.

Synthetic intermediate Reductive amination Diversity-oriented synthesis 4-substituted aminoimidazole

Highest-Value Application Scenarios for 1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone Based on Established Differential Evidence


Lead Optimization of Kinase Inhibitors Requiring CNS Exposure

When a kinase inhibitor project demands brain penetration, the target compound's TPSA of 60.9 Ų and XLogP3 of 0.2 place it near the established CNS-drug space (TPSA < 70 Ų; 0 < logP < 5), whereas the commonly available 4-carboxamide analog (TPSA 86.9 Ų, XLogP3 -0.6) would fall well outside this favorable zone . The acetyl scaffold is therefore the rational procurement choice for design of Src-family, p38α MAPK, or cyclin-dependent kinase (CDK) inhibitors where CNS target engagement is required and passive diffusion governs brain-to-plasma ratio.

Diversity-Oriented Synthesis (DOS) of 4-Alkylaminoimidazole Libraries

The 4-acetyl ketone enables direct, one-step reductive amination with structurally diverse primary and secondary amines, a transformation that is precluded with the 4-carboxamide and 4-carboxylic acid analogs without prior and often low-yielding activation steps . This saves a minimum of one synthetic step per analog, translating to approximately 30–50% reduction in library production time for a 96-member parallel array, making the acetyl compound the cost-effective building block of choice for high-throughput SAR exploration.

Synthesis of NNRTI Scaffolds Targeting Drug-Resistant HIV-1 Reverse Transcriptase

The N-aminoimidazole (NAIM) chemotype has demonstrated potent activity against wild-type HIV-1 RT and clinically relevant K103N and Y181C resistance mutants, with the 4-acetyl variant serving as a key intermediate for constructing the 4-substituted NAIM pharmacophore . In this context, the acetyl group's lipophilicity and reduced HBD count are hypothesized to minimize cytotoxicity—a common liability of the NAIM series—while preserving RT inhibitory potency, making it a preferred intermediate for next-generation NNRTI programs.

Biomimetic Synthesis of 4-Acyl-5-aminoimidazole Natural Product Analogs

The recent discovery of 4-acyl-5-aminoimidazole alkaloids (e.g., streptimidazoles A–C) from Streptomyces sp. highlights a biosynthetic pathway featuring Friedel–Crafts acylation at the imidazole 4-position . The target compound's pre-installed 4-acetyl group directly mimics the natural acylation pattern, enabling efficient semi-synthetic access to streptimidazole analogs for antimicrobial screening—an application for which the 4-carboxamide or acid derivatives are structurally mismatched and would require de novo acyl installation.

Quote Request

Request a Quote for 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.